KA2237 is a novel compound developed as a selective and potent inhibitor of the phosphoinositide 3-kinase isoforms p110β and p110δ. This compound has garnered attention for its potential therapeutic applications in treating various cancers, particularly those characterized by aberrant activation of the phosphoinositide 3-kinase signaling pathway. The development of KA2237 is rooted in the need for effective treatments targeting specific molecular pathways involved in tumor growth and survival.
KA2237 was developed by Karus Therapeutics Ltd., a biopharmaceutical company focused on discovering and developing innovative treatments for cancer. The compound has been evaluated in preclinical studies and early-phase clinical trials, demonstrating its efficacy in inhibiting tumor proliferation and survival mechanisms associated with the targeted isoforms of phosphoinositide 3-kinase.
KA2237 is classified as a dual inhibitor of phosphoinositide 3-kinase, specifically targeting the p110β and p110δ isoforms. It falls under the category of small-molecule kinase inhibitors, which are designed to interfere with the activity of kinases involved in cancer cell signaling pathways.
The synthesis of KA2237 involves several key steps that utilize established organic chemistry techniques. The synthetic route typically includes:
The synthesis is confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS), which validate the chemical structure and purity of KA2237.
KA2237 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The precise molecular formula and structure can be elucidated through X-ray crystallography or NMR data, which reveal the spatial arrangement of atoms within the compound.
The molecular weight of KA2237 is approximately 400 g/mol, and it exhibits specific stereochemical configurations that are critical for its binding affinity to the target kinases.
KA2237 undergoes various chemical reactions that are crucial for its activity as an inhibitor:
Kinetic studies demonstrate that KA2237 exhibits competitive inhibition against ATP, with specific inhibition constants (IC50 values) indicating its potency across different cancer cell lines.
The mechanism of action for KA2237 involves:
Preclinical studies have shown that treatment with KA2237 leads to significant reductions in tumor growth in models of hematological malignancies, supporting its potential as an effective therapeutic agent.
KA2237 is typically presented as a solid at room temperature with a melting point indicative of its crystalline nature. Its solubility profile suggests moderate solubility in organic solvents, which is essential for formulation purposes.
The chemical stability of KA2237 under physiological conditions has been assessed, showing resilience against hydrolysis and oxidation, which is favorable for its development as an oral therapeutic agent.
KA2237 has shown promise in various scientific applications:
The phosphoinositide 3-kinase (PI3K) pathway serves as a central signaling hub regulating fundamental cellular processes including proliferation, survival, metabolism, and migration in normal and malignant B-cells. Among the class I PI3K isoforms, p110δ (encoded by PIK3CD) is predominantly expressed in leukocytes and plays a critical role in B-cell receptor (BCR) signaling, making it an attractive therapeutic target in lymphoid malignancies [2] [6]. In contrast, p110β (encoded by PIK3CB) demonstrates broader tissue expression and contributes to both BCR-dependent and BCR-independent survival signals, with emerging evidence suggesting its involvement in tumor microenvironment interactions and resistance mechanisms [5] [7]. Genetic alterations in PI3K pathway components (e.g., PIK3CD gain-of-function mutations, PTEN deletions) occur frequently across various B-cell malignancies, leading to constitutive pathway activation that drives oncogenesis and treatment resistance [6] [10]. The pathological significance of this pathway is particularly evident in aggressive subtypes like activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where chronic active BCR signaling converges on PI3K to sustain NF-κB activation and tumor survival [3] [10].
Table 1: Key Class I PI3K Isoforms in B-Cell Malignancies
Isoform | Gene | Primary Expression | Role in B-Cell Malignancies | Therapeutic Targeting |
---|---|---|---|---|
p110α | PIK3CA | Ubiquitous | Oncogenic mutations; Feedback activation | Selective inhibitors (e.g., alpelisib) |
p110β | PIK3CB | Broad tissue | BCR-independent signaling; Tumor microenvironment interactions; Resistance mechanism | Dual β/δ inhibitors (KA2237) |
p110δ | PIK3CD | Hematopoietic cells | BCR signaling; Cell survival/proliferation | Selective δ inhibitors (idelalisib) |
p110γ | PIK3CG | Hematopoietic cells | Inflammatory signaling; Tumor microenvironment | Dual γ/δ inhibitors (duvelisib) |
First-generation PI3K inhibitors faced significant clinical limitations that prompted the development of novel targeting strategies. Isoform-specific PI3Kδ inhibitors (e.g., idelalisib) demonstrated substantial efficacy in indolent B-cell malignancies but were plagued by immune-mediated toxicities (hepatotoxicity, pneumonitis, colitis) attributed to their profound immunosuppressive effects on regulatory T-cells [2] [6]. Additionally, tumor-intrinsic resistance mechanisms emerged wherein PI3Kδ inhibition triggered compensatory feedback loops, particularly through PI3Kα in ABC-DLBCL models. Research demonstrated that PI3Kδ inhibition caused rapid reactivation of proximal BCR signaling, increasing the association of PI3Kα with adaptor proteins (BCAP, CD19) and restoring PI3K activity within hours of treatment [10]. Furthermore, studies in ibrutinib-resistant lymphoma models revealed compensatory upregulation of the PI3K/AKT axis, with increased dependency on PI3Kβ signaling as a resistance mechanism [5]. These findings provided a strong mechanistic rationale for dual β/δ inhibition, which could simultaneously target primary oncogenic signaling (p110δ) and resistance pathways (p110β) while potentially mitigating toxicities through preserved γ-isoform functionality in immune regulation.
Table 2: Evolution of PI3K Targeting Strategies in Lymphoma
Inhibitor Type | Representative Agents | Advantages | Limitations |
---|---|---|---|
Pan-PI3K Inhibitors | Buparlisib, Copanlisib | Broad pathway suppression | Dose-limiting toxicities; Metabolic side effects |
Isoform-Selective (δ) | Idelalisib | Targeted B-cell biology; FDA-approved for iNHL/CLL | Immune-mediated toxicities; Limited efficacy in aggressive lymphomas |
Dual γ/δ Inhibitors | Duvelisib | Enhanced efficacy in some contexts | Similar toxicity profile to δ-selective agents |
Dual β/δ Inhibitors | KA2237 | Overcomes compensatory signaling; Targets resistance mechanisms; Potentially improved safety profile | Emerging clinical data |
KA2237, an orally bioavailable small-molecule inhibitor, was rationally designed by Karus Therapeutics to achieve potent and selective dual inhibition of p110β and p110δ isoforms. This strategic approach specifically addresses key resistance pathways in relapsed/refractory lymphoid malignancies. Preclinical studies demonstrated that KA2237 effectively inhibits p110β- and p110δ-dependent AKT phosphorylation, inducing dose-dependent suppression of proliferation across diverse hematological tumor models, including those resistant to BTK inhibition [1] [5]. The compound exhibits nanomolar potency against both targets with high selectivity over other PI3K isoforms and kinases, minimizing off-target effects [5] [8]. In biochemical profiling, KA2237 showed >100-fold selectivity for p110β/δ over p110α/γ and minimal activity against unrelated kinases (IC50 >10μM for CSFR1, FLT3, KIT, PDGFR isoforms) [5].
The translational significance of KA2237 is particularly evident in ibrutinib-resistant lymphoma models. Studies demonstrated that ibrutinib-resistant DLBCL cell lines exhibit significantly reduced BTK expression but compensatory upregulation of PI3Kβ expression and enhanced PI3K/AKT signaling [5]. KA2237 treatment reversed this resistance phenotype, effectively suppressing tumorigenic properties and survival signaling through the PI3K/AKT/mTOR axis [5]. Similarly, in mantle cell lymphoma (MCL) models including primary ibrutinib-resistant cell lines (Z-138, Maver-1) and acquired resistant lines (Jeko-R), KA2237 demonstrated potent anti-proliferative effects with IC50 values ranging from 0.1-4.8μM, outperforming idelalisib and showing particular efficacy in resistant cell lines [8]. Importantly, KA2237 did not decrease viability of normal human peripheral blood mononuclear cells at therapeutic concentrations, suggesting a potentially favorable therapeutic index [8].
Clinical validation emerged from a first-in-human phase I study (NCT02679196) where KA2237 demonstrated objective responses in both indolent and aggressive lymphoma subtypes. Among 21 heavily pretreated relapsed/refractory B-cell lymphoma patients (median age 69; median prior therapies: 3), KA2237 induced an overall response rate of 37%, including 4 complete responses and 3 partial responses across various histologies (diffuse large B-cell, follicular, mantle cell, chronic lymphocytic leukemia/small lymphocytic lymphoma, marginal zone, Waldenstrom's macroglobulinemia) [1]. These clinical responses, observed in a population with limited therapeutic options, provide proof-of-concept for dual β/δ inhibition as a viable therapeutic strategy.
Table 3: Summary of KA2237 Preclinical and Clinical Findings
Study Type | Model/Patient Population | Key Findings | Reference |
---|---|---|---|
Preclinical (in vitro) | Ibrutinib-resistant DLBCL lines | Reversed resistance; IC50: 0.1-1.7μM; Synergy with chemotherapy | [5] |
Preclinical (in vitro) | MCL lines (ibrutinib-sensitive/resistant) | Superior growth inhibition vs. idelalisib/duvelisib; IC50: 0.1-4.8μM | [8] |
Preclinical (in vivo) | Ibrutinib-resistant PDX models | Significant tumor burden reduction; Superior to ibrutinib in resistant models | [8] |
Clinical (Phase I) | R/R B-cell lymphoma (n=21) | ORR 37% (4 CR, 3 PR); Activity across histologies | [1] |
Mechanistic | ABC-DLBCL models | Prevents PI3Kα feedback activation; Sustains pathway suppression | [10] |
The development trajectory of KA2237 exemplifies a rational transition from target validation to clinical application. Building on the initial phase I data, Karus Therapeutics established a clinical collaboration with MD Anderson Cancer Center, dosing the first lymphoma patients in an expanded phase I study in 2017 [4]. This expansion cohort study aimed to further evaluate KA2237 as a single agent and explore its combination potential with other targeted therapies. The compound's dual mechanism provides a foundation for rational combination strategies, particularly with agents targeting parallel pathways (BCR signaling, apoptosis regulators) or overcoming microenvironment-mediated resistance. Preclinical evidence already demonstrates synergistic interactions between KA2237 and ibrutinib in MCL cell lines and patient-derived xenograft models, suggesting promising avenues for clinical translation in both treatment-naïve and refractory settings [8]. By simultaneously inhibiting two critical nodes in lymphoma pathogenesis and resistance, KA2237 represents a scientifically rational approach to improving outcomes for patients with relapsed/refractory lymphoid malignancies.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6